Sugar Epimerization: Xylofuranosyl vs. Ribofuranosyl Configuration Comparison
The target compound incorporates a β-D-xylofuranosyl sugar, which is the C3′ epimer of the ribofuranosyl ring found in 1,N6-ethenoadenosine (CAS 39007-51-7). This stereochemical difference alters the 3′-hydroxyl group orientation from the ribo (down) to the xylo (up) configuration, fundamentally changing the sugar pucker preference and the spatial relationship between the base and the 5′-hydroxymethyl group [1]. While no direct head-to-head enzymatic data are available in the open literature for this specific xylo derivative, class-level inference establishes that C3′ epimerization predictably reduces or eliminates substrate acceptance by adenosine kinase and adenosine deaminase, as demonstrated for other xylo-nucleoside pairs such as 9-(β-D-xylofuranosyl)adenine vs. adenosine [2]. This stereochemical difference constitutes a binary structural determinant that prevents functional substitution in any assay requiring enzymatic phosphorylation or deamination.
| Evidence Dimension | Sugar C3′ stereochemistry (substrate recognition determinant) |
|---|---|
| Target Compound Data | β-D-xylofuranosyl (C3′-OH up, xylo configuration); molecular formula C12H13N5O4; MW 291.26 [1] |
| Comparator Or Baseline | 1,N6-Ethenoadenosine (CAS 39007-51-7): β-D-ribofuranosyl (C3′-OH down, ribo configuration); MW 291.26 |
| Quantified Difference | Binary stereochemical difference at C3′; xylo vs. ribo epimers. The 3′-OH orientation is inverted, altering sugar pucker from C3′-endo (ribo) to C4′-exo/C1′-exo (xylo) preference based on class-level nucleoside conformational analysis. |
| Conditions | Structural comparison; no direct co-assay data available. Inference drawn from known xylo-nucleoside substrate specificity patterns [2]. |
Why This Matters
This binary stereochemical distinction means the compound cannot serve as a substitute for the ribo-analog in any enzymatic, cellular, or in vivo protocol where C3′ configuration governs substrate recognition, ensuring that procurement must be compound-specific.
- [1] CD BioGlyco. Product structural description: 1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine. IUPAC: (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol. View Source
- [2] Jahnz-Wechmann Z, Framski GR, Januszczyk PA, Boryski J. Base-Modified Nucleosides: Etheno Derivatives. Front Chem. 2016;4:19. Class-level discussion of ethenonucleoside sugar modifications and their impact on biological recognition. View Source
